molecular formula C11H22N2O3 B2440368 tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate CAS No. 2306245-64-5

tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate

Cat. No.: B2440368
CAS No.: 2306245-64-5
M. Wt: 230.308
InChI Key: NHVLLFXVGDDNPB-IUCAKERBSA-N
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Description

tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate: is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate typically involves the reaction of trans-4-methoxypiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: This compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders. Its piperidine core is a common motif in many bioactive molecules .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxy group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate is unique due to the presence of both the tert-butyl carbamate protecting group and the methoxy-substituted piperidine ring. This combination provides distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-methoxypiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVLLFXVGDDNPB-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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